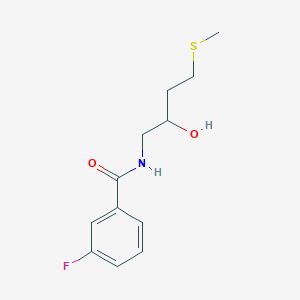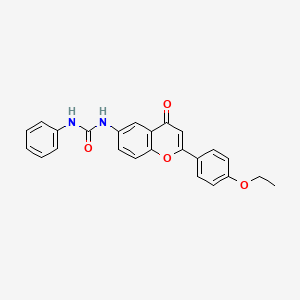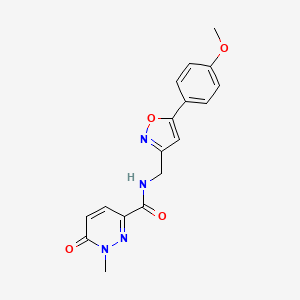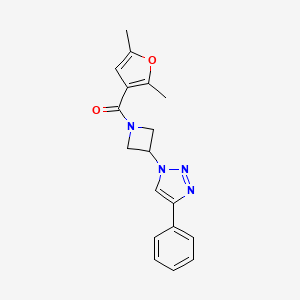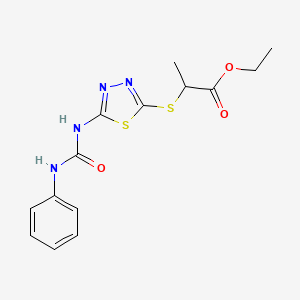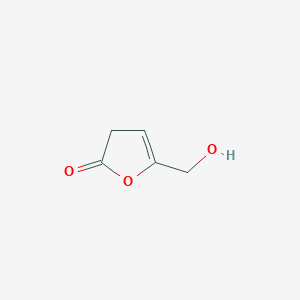
2(3H)-Furanone, 5-(hydroxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The classical route for synthesizing 5-hydroxymethylfurfural involves the acid-catalyzed dehydration of hexoses, such as fructose . This process typically uses sulfuric acid or hydrochloric acid as the catalyst . The reaction conditions often include heating the sugar solution to temperatures around 100°C to facilitate the dehydration process .
Industrial Production Methods
Industrial production of 5-hydroxymethylfurfural can be achieved through the catalytic conversion of biomass feedstocks . This method involves using various catalytic systems to convert polysaccharides from biomass into 5-hydroxymethylfurfural . The development of efficient catalysts and catalytic systems is crucial for improving the selectivity and conversion rates of this process .
Analyse Des Réactions Chimiques
Types of Reactions
5-hydroxymethylfurfural undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Substitution: Substitution reactions often involve the use of halogenating agents to introduce halogen atoms into the furan ring.
Major Products
The major products formed from these reactions include 2,5-furandicarboxylic acid, 2,5-bis(hydroxymethyl)furan, and various halogenated derivatives .
Applications De Recherche Scientifique
5-hydroxymethylfurfural has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which 5-hydroxymethylfurfural exerts its effects involves its interaction with various molecular targets and pathways. For example, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines . Additionally, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Furandicarboxylic Acid: This compound is a major oxidation product of 5-hydroxymethylfurfural and is used in the production of bio-based polymers.
Uniqueness
5-hydroxymethylfurfural is unique due to its dual functionality, possessing both aldehyde and alcohol groups, which allows it to undergo a wide range of chemical reactions . This versatility makes it a valuable intermediate in the synthesis of various high-value chemicals and materials .
Propriétés
IUPAC Name |
5-(hydroxymethyl)-3H-furan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-3-4-1-2-5(7)8-4/h1,6H,2-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNRODMULRDGPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(OC1=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
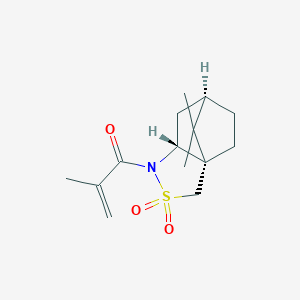

![2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2397124.png)
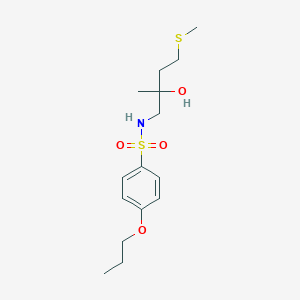
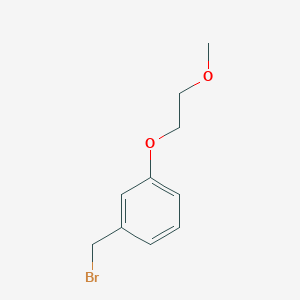
![N~4~-(2-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2397128.png)
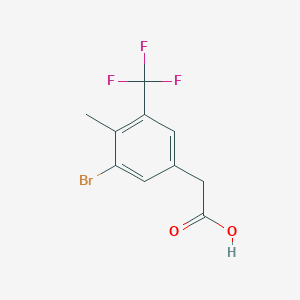
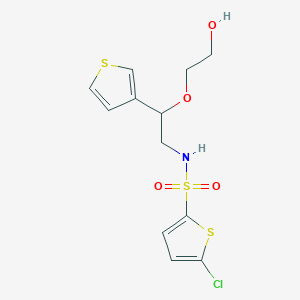
![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2397132.png)
